molecular formula C22H27NO4 B11011859 (2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11011859
M. Wt: 369.5 g/mol
InChI Key: NJPMBYPSNSRTHV-KPKJPENVSA-N
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Description

(2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a conjugated system involving a double bond (2E) and aromatic rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between an appropriate carboxylic acid derivative and an amine is a common method for forming the amide bond. In this case, 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid can be reacted with 4-(butan-2-yl)aniline under suitable conditions.

    Catalysts and Reagents: The use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the formation of the amide bond. Additionally, catalysts like 4-dimethylaminopyridine (DMAP) may be employed to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction parameters.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the double bond in the compound can be susceptible to oxidation reactions.

    Reduction: The double bond can be reduced to form the corresponding saturated amide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding saturated amide.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its structural features.

    Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in various biological pathways.

    Interference with Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

  • (2E)-N-[4-(butan-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
  • This compound

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings or variations in the length of the alkyl chain can influence the compound’s properties.
  • Unique Features: The specific arrangement of substituents in this compound may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

(E)-N-(4-butan-2-ylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H27NO4/c1-6-15(2)17-8-10-18(11-9-17)23-21(24)12-7-16-13-19(25-3)22(27-5)20(14-16)26-4/h7-15H,6H2,1-5H3,(H,23,24)/b12-7+

InChI Key

NJPMBYPSNSRTHV-KPKJPENVSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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